Dabsyl chloride

Amino Acid Analysis HPLC Derivatization Secondary Amine Detection

Dabsyl chloride is the reagent of choice for complete amine profiling: reacts with both primary and secondary amines, unlike OPA. Derivatives are stable for up to 1 month at room temperature, enabling automated overnight HPLC runs. Detect at 436–460 nm with sub-picomole sensitivity on standard UV/Vis systems, minimizing matrix interference. Ideal for collagen research, peptide mapping, and metabolomics. Simplify your workflow with one robust reagent.

Molecular Formula C14H14ClN3O2S
Molecular Weight 323.8 g/mol
CAS No. 56512-49-3
Cat. No. B052184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabsyl chloride
CAS56512-49-3
Synonyms4-[[4-(Dimethylamino)phenyl]azo]benzenesulfonyl Chloride; _x000B_4-Dimethylaminoazobenzene-4’-sulfonyl Chloride; _x000B_4-[[4-(Dimethylamino)phenyl]azo]benzenesulfonyl Chloride_x000B_4’-(Dimethylamino)azobenzene-4-sulfonic Acid Chloride;  DABS-Cl
Molecular FormulaC14H14ClN3O2S
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C14H14ClN3O2S/c1-18(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)21(15,19)20/h3-10H,1-2H3
InChIKeyVTVWTPGLLAELLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabsyl Chloride (CAS 56512-49-3): Chromophoric Derivatization Reagent for Amino Acid Analysis


Dabsyl chloride (4-dimethylaminoazobenzene-4′-sulfonyl chloride) is a well-established chromophoric labeling reagent used primarily for the pre-column derivatization of amino acids, amines, and other amino compounds for analysis by high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) [1]. Its sulfonyl chloride group reacts with primary and secondary amines under mild alkaline conditions to form stable, intensely colored dabsyl derivatives that absorb strongly in the visible range, typically at 436-460 nm, enabling specific detection with minimal interference from biological matrices [2].

Why Substituting Dabsyl Chloride with Other Common Derivatization Reagents Can Compromise Your Analytical Results


The choice of an amine derivatization reagent is not interchangeable, as each reagent imposes distinct constraints on analyte scope, derivative stability, reaction conditions, and detection compatibility. Dabsyl chloride occupies a specific analytical niche. Unlike o-phthalaldehyde (OPA), which is limited to primary amines, Dabsyl chloride is effective for both primary and secondary amines, ensuring more complete analyte coverage [1]. In contrast to the widely used dansyl chloride, which requires complex workups and can produce unstable derivatives under certain conditions, Dabsyl chloride derivatives are noted for their exceptional stability and simpler derivatization procedures [2][3]. The following evidence-based comparisons quantify the key differentiators that can impact your analytical workflow and data quality.

Dabsyl Chloride Evidence Guide: Quantified Performance Differentiation vs. Key Comparators


Dabsyl Chloride vs. OPA: Enables Quantification of Secondary Amines for Complete Amino Acid Profiles

A critical limitation of o-phthalaldehyde (OPA) is its reactivity solely with primary amines. In contrast, Dabsyl chloride reacts readily with both primary and secondary amino groups [1]. This fundamental difference in reactivity profile is a key selection criterion for analytical methods requiring comprehensive amino acid coverage, particularly for the detection of secondary amino acids like proline and hydroxyproline which OPA methods will miss [2].

Amino Acid Analysis HPLC Derivatization Secondary Amine Detection

Dabsyl Chloride vs. Dansyl Chloride: 25-Minute Faster Derivatization and Simplified Workflow

In a direct comparative study for the analysis of biogenic amines in fermented meat, the use of Dabsyl chloride at 70°C resulted in a 25-minute reduction in total derivatization time when compared to a standard dansylation procedure conducted at 40°C [1]. Furthermore, the Dabsyl chloride method eliminates the need for the addition of irritating ammonia, which is required to quench excess dansyl chloride, thereby simplifying the workflow and improving laboratory safety [1].

Biogenic Amine Analysis Food Chemistry HPLC Method Optimization

Dabsyl Chloride vs. OPA and Dansyl Chloride: Superior Derivative Stability for Long-Term Sample Storage and Automated Analysis

Derivative stability is paramount for automated analysis and long-term sample storage. Dabsyl-amino acid derivatives are widely reported to have "very good stability" [1][2]. In contrast, dansyl derivatives are known for their low stability, and OPA derivatives are notoriously unstable, requiring immediate analysis [3]. A specific study on Dabsyl chloride derivatives of melamine reported that the derivatized analyte was stable for at least one month when stored at room temperature, a finding that contrasts sharply with the hours-long stability of OPA adducts .

Derivative Stability Sample Integrity Automated HPLC

Dabsyl Chloride Achieves Sub-Picomole Detection Limits, Comparable to Fluorescent Reagents but with Visible Detection

Dabsyl chloride, despite being a chromophoric (visible) label, achieves detection limits that are competitive with fluorogenic reagents. A method for amino acid analysis reported a detection limit of less than 1 picomole (pmol) for Dabsyl-amino acids [1]. This is comparable to the <1 pmol detection limits reported for both OPA and FMOC-Cl fluorescent derivatives [2][3]. Another study on pharmaceutical compounds achieved a lower limit of detection of <1.0 ng/mL using Dabsyl chloride derivatization [4].

HPLC Sensitivity Detection Limit Trace Analysis

Dabsyl Chloride vs. Dansyl Chloride and FMOC-Cl: Performance Optimized for Weakly Acidic and Weakly Basic LC Conditions

A systematic comparison of five amine-derivatization methods for LC-MS/MS metabolomics found that the performance of each reagent is highly dependent on the eluent pH [1]. While Dansyl-Cl and Fmoc-Cl were more effective under standard acidic conditions, the study concluded that Dabsyl-Cl "may be a good alternative at weakly acidic and weakly basic conditions" [1]. This pH-dependent performance provides a unique niche for Dabsyl chloride in methods that require a different selectivity window or for compounds that are unstable or poorly resolved under standard acidic elution protocols.

LC-MS Method Development Chromatographic Selectivity Metabolomics

Dabsyl Chloride Derivatives Exhibit Distinct Detection Wavelength (436-460 nm), Minimizing Interference from Biological Matrices

A key advantage of Dabsyl chloride is the strong absorption of its derivatives in the visible region, typically at 436-460 nm [1][2]. This is in contrast to the widely used dansyl chloride, whose derivatives absorb in the UV region (e.g., 214, 246, 325 nm) where many common biological compounds and solvents also absorb [3]. Detection in the visible range significantly reduces background noise and matrix interferences, leading to cleaner chromatograms and more reliable quantification in complex biological samples such as plasma, urine, or food extracts [4].

Selective Detection Bioanalysis Matrix Interference

Procurement-Guided Applications: Where Dabsyl Chloride's Differentiators Translate to Analytical Advantage


High-Throughput Amino Acid Analysis in Core Laboratories

Core facilities and research groups performing routine, high-volume amino acid analysis will benefit from Dabsyl chloride's combination of rapid derivatization (25 minutes faster than dansyl chloride [1]) and derivative stability (up to one month at room temperature ). This enables reliable automated overnight runs and batch processing without the time pressure associated with unstable OPA or dansyl derivatives. The ability to analyze both primary and secondary amines with a single reagent also simplifies workflow and reduces the need for multiple methods.

Quantitation of Secondary Amines and Complete Amino Acid Profiling

For applications where the detection of secondary amino acids like proline or hydroxyproline is critical (e.g., collagen research, nutritional analysis, peptide mapping), Dabsyl chloride is the analytically necessary choice over OPA-based methods [2]. The inability of OPA to react with secondary amines makes Dabsyl chloride the preferred reagent for obtaining a complete and accurate amino acid profile from a single analysis.

Trace Analysis in Complex Biological or Food Matrices Using Standard HPLC-UV Systems

Dabsyl chloride enables sensitive detection (sub-picomole LODs [3]) on standard HPLC-UV/Vis systems, providing an accessible alternative to laboratories that lack fluorescence detectors. Its specific detection in the visible range (436-460 nm) significantly minimizes interference from UV-absorbing matrix components common in biological fluids, plasma, or food extracts [4]. This makes it a robust choice for pharmacokinetic studies, food safety testing, and bioanalysis where matrix complexity is a major challenge.

LC-MS Method Development for pH-Sensitive Metabolites

In LC-MS/MS metabolomics, the choice of derivatization reagent and chromatographic conditions are interdependent. As Dabsyl chloride has been shown to be a good alternative under weakly acidic and weakly basic elution conditions [5], it is the reagent of choice for method developers targeting amine-containing metabolites that are unstable or poorly resolved under the highly acidic conditions typically used for dansyl or FMOC-Cl derivatives.

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